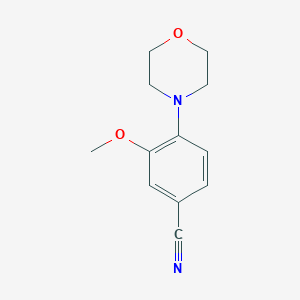

3-Methoxy-4-(morpholin-4-yl)benzonitrile

描述

属性

IUPAC Name |

3-methoxy-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-15-12-8-10(9-13)2-3-11(12)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGATKXIMXTDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the morpholine ring attaches to the benzene ring at the para position relative to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the methoxy or morpholine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-methoxy-4-(morpholin-4-yl)benzaldehyde or 3-methoxy-4-(morpholin-4-yl)benzoic acid.

Reduction: Formation of 3-methoxy-4-(morpholin-4-yl)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

3-Methoxy-4-(morpholin-4-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 3-Methoxy-4-(morpholin-4-yl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance its binding affinity to certain proteins, while the nitrile group may participate in hydrogen bonding or other interactions.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural features, properties, and applications of 3-Methoxy-4-(morpholin-4-yl)benzonitrile and related compounds:

Physicochemical Properties

- Solubility: Morpholine-containing derivatives (e.g., this compound) generally exhibit higher aqueous solubility than CF₃- or NO₂-substituted analogs due to hydrogen-bonding capacity .

- Thermal Stability : Trifluoromethyl and nitro groups enhance thermal stability, as seen in the high boiling point (318°C) of 3-Methoxy-4-(trifluoromethyl)benzonitrile .

生物活性

3-Methoxy-4-(morpholin-4-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.26 g/mol. The compound features a methoxy group, a morpholine ring, and a nitrile functional group attached to a benzene ring, which contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial effects. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes, thus preventing microbial growth.

Anticancer Activity

The anticancer potential of this compound has been linked to its ability to inhibit specific cancer cell lines. For instance, it has shown efficacy against various tumor types by modulating signaling pathways associated with cell proliferation and apoptosis.

The presence of the morpholine ring enhances the compound's binding affinity to certain proteins, which is crucial for its biological efficacy. The interactions with specific molecular targets can lead to altered enzymatic activity or receptor modulation, contributing to its therapeutic effects.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-methoxybenzonitrile and morpholine. A common synthetic route employs potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized for yield and purity.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Methoxy-4-(morpholin-4-yl)aniline | An amine group replaces the nitrile group | Exhibits different reactivity due to amine presence |

| 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | Contains an additional oxoethoxy group and an aldehyde | Potentially different biological activities due to aldehyde functionality |

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines. For example, it showed IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR). The binding affinity was enhanced due to the morpholine moiety, suggesting that structural modifications could optimize its efficacy .

- Antimicrobial Studies : In vitro studies indicated that the compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent. The specific mechanisms involved may include interference with bacterial protein synthesis or disruption of metabolic pathways .

常见问题

Q. What are the recommended synthetic routes for 3-Methoxy-4-(morpholin-4-yl)benzonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via substitution reactions. For analogs, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are common, using aryl halides and boronate esters under inert atmospheres. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a combination of:

Q. How can purity and structural integrity be validated during synthesis?

Employ HPLC with a C18 column and acetonitrile/water mobile phase. Compare retention times with standards. For crystallinity, use X-ray diffraction (XRD) with SHELXL for refinement and WinGX for visualization .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational models and experimental data for this compound?

If density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) conflict with experimental results (e.g., UV-Vis), recalibrate basis sets (B3LYP/6-311+G**) and solvent effect models. Cross-validate with molecular docking to assess binding interactions .

Q. How does this compound inhibit LRRK2 kinase, and what in vivo models validate its efficacy?

The compound binds to the ATP pocket of LRRK2, inhibiting phosphorylation (IC₅₀ <10 nM). In G2019S-LRRK2 transgenic rats, oral administration (3–30 mg/kg, b.i.d., 14 days) reduces phospho-LRRK2 levels in brain tissue and attenuates neurodegeneration in the substantia nigra .

Q. What experimental designs address neuroinflammation and neuroprotection in Parkinson’s disease studies?

Use microglial cell assays (e.g., BV2 cells) to measure TNF-α/IL-6 suppression. In vivo, assess striatal tyrosine hydroxylase (TH) preservation via immunohistochemistry. Combine with behavioral tests (e.g., rotarod) to correlate efficacy with motor function .

Q. How can crystallographic data be refined when anisotropic displacement parameters are poorly resolved?

Apply SHELXL’s restraints for thermal motion and hydrogen bonding. Use ORTEP for Windows to visualize anisotropic ellipsoids and adjust weighting schemes. Validate with R-factor convergence (<5%) and Fo-Fc difference maps .

Methodological Considerations

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Q. How to analyze reaction intermediates in complex synthetic pathways?

Use tandem MS (LC-MS/MS) for real-time monitoring. For unstable intermediates, employ low-temperature quenching (-78°C) and rapid characterization via F NMR if fluorinated analogs are involved .

Data Contradiction Analysis

Q. How to interpret conflicting in vitro vs. in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。